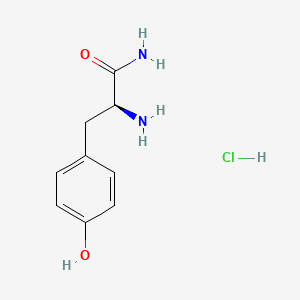

H-Tyr-NH2 hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Tyr-NH2 HCl, also known as N-acetyl-L-tyrosine, is a synthetic form of the amino acid tyrosine. It is used in scientific research and laboratory experiments as a precursor to other compounds, as a reagent in biochemical reactions, and as a neurotransmitter modulator. H-Tyr-NH2 HCl is a versatile compound with a variety of applications in the laboratory and in scientific research.

科学的研究の応用

Analgesic Research

H-Tyr-NH2 hcl is used in the study of analgesics, substances that relieve pain. For instance, it is a component of the tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2 (Taphalgin), a synthetic derivative of dermorphine . Taphalgin has been evaluated in the tail-flick test in mice, a common method for assessing analgesic activity. The compound significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg .

Opioid Receptor Research

The compound H-Tyr-D-Arg-Phe-Gly-NH2, which includes H-Tyr-NH2 hcl, has been selected for development as a potential analgesic drug based on its close similarity to the structure of natural peptides and its presumed mechanism of interaction with μ-opioid receptors . This makes H-Tyr-NH2 hcl valuable in research related to opioid receptors and their subsequent desensitization .

Enzymatic Degradation Studies

The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, which includes H-Tyr-NH2 hcl, makes the molecule more resistant to enzymatic degradation . This property is useful in studies related to enzymatic degradation and stability of compounds.

Drug Design

The discovery of endogenous opioid peptides has highlighted the potential of designing drugs based on them . H-Tyr-NH2 hcl, being a part of such peptides, plays a crucial role in the research and development of new drugs.

Study of Side Effects

As the depth of modification of dermorphine increases, the biological activity changes, manifesting as an increased risk of side effects . H-Tyr-NH2 hcl, being a part of modified dermorphine, is used in the study of these side effects.

Comparative Studies

The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose . This makes H-Tyr-NH2 hcl useful in comparative studies of different analgesics.

特性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669542 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-NH2 hcl | |

CAS RN |

53559-18-5 |

Source

|

| Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)